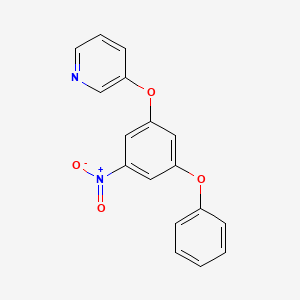

3-(3-Nitro-5-phenoxyphenoxy)pyridine

Description

3-(3-Nitro-5-phenoxyphenoxy)pyridine is a pyridine-based compound featuring a nitro group at the 3-position and a phenoxy substituent at the 5-position of the attached phenyl ring. Pyridine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds, hydrophobic interactions, and π-stacking with biological targets .

Properties

Molecular Formula |

C17H12N2O4 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

3-(3-nitro-5-phenoxyphenoxy)pyridine |

InChI |

InChI=1S/C17H12N2O4/c20-19(21)13-9-16(22-14-5-2-1-3-6-14)11-17(10-13)23-15-7-4-8-18-12-15/h1-12H |

InChI Key |

VSPIUMVTNUFELP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-5-phenoxyphenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The phenoxy groups can be introduced through nucleophilic aromatic substitution reactions using phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of 3-(3-Nitro-5-phenoxyphenoxy)pyridine may involve large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are optimized to achieve high yields and purity. The phenoxy substitution can be carried out in continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-5-phenoxyphenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Nitro-5-phenoxyphenoxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-Nitro-5-phenoxyphenoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The phenoxy groups can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Inhibitory Potency

The inhibitory activity of pyridine derivatives against LSD1 is highly dependent on substituent positioning and electronic properties:

- Nitro Groups: Meta (3-position) nitro substituents, as in 3-(3-nitro-5-phenoxyphenoxy)pyridine, are less favorable compared to para-substituted analogs. For example, para-substituted phenyl groups (e.g., -CF₃, -OCF₃) enhance LSD1 inhibition by up to 79-fold .

- Phenoxy vs. Piperidine Groups: Replacing the piperidin-4-ylmethoxy group (critical for LSD1 binding ) with a phenoxy group may reduce potency. Compound 43 (Ki = 1.2 μM), which lacks the piperidine moiety, shows significantly lower activity than piperidine-containing analogs (Ki = 29 nM) .

Selectivity Over Monoamine Oxidase (MAO)

Piperidine-containing pyridine derivatives exhibit >160-fold selectivity for LSD1 over MAO-A/B due to interactions with Asp555 in LSD1’s substrate-binding pocket . Phenoxy-substituted compounds like 3-(3-nitro-5-phenoxyphenoxy)pyridine may lose this selectivity, as the phenoxy group lacks the basic amine required for Asp555 binding .

Enzyme Kinetics and Binding Modes

Competitive inhibition is observed in piperidine-based analogs (e.g., compound 5, Ki = 2.3 μM) via docking into LSD1’s substrate-binding site, forming interactions with FAD, Tyr761, and hydrophobic pockets . The nitro and phenoxy groups in 3-(3-nitro-5-phenoxyphenoxy)pyridine could occupy similar regions but with weaker affinity due to reduced hydrogen-bonding capacity .

Cellular Activity

Piperidine-containing compounds (e.g., compound 17) show potent anti-proliferative effects in leukemia and solid tumor cells (EC₅₀ = 280 nM) with minimal toxicity to normal cells . Phenoxy-substituted analogs are expected to have higher EC₅₀ values due to reduced cellular uptake and target engagement.

Data Tables

Table 1: Key Structural and Biochemical Properties of Pyridine-Based LSD1 Inhibitors

*Estimated based on SAR trends.

Table 2: Impact of Substituent Position on LSD1 Inhibition

| Substituent Position | Relative Potency (vs. Unsubstituted) |

|---|---|

| Para (4-position) | 79-fold increase |

| Meta (3-position) | 2-fold increase |

| Ortho (2-position) | No improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.